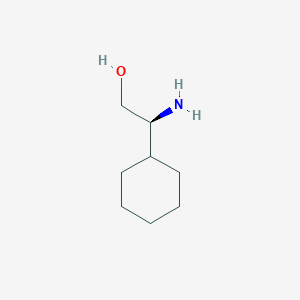

3beta,7beta,25-Trihydroxycucurbita-5,23-dien-19-al

Vue d'ensemble

Description

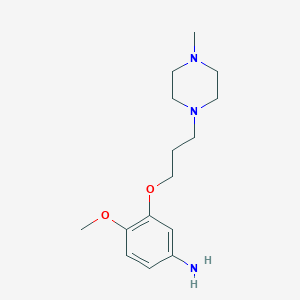

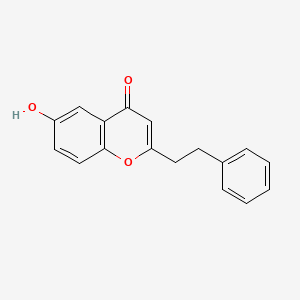

3β,7β,25-Trihydroxycucurbita-5,23(E)-dien-19-al (THCB) is a major cucurbitane triterpenoid isolated from Momordica charantia, also known as bitter melon . This compound is associated with effective complementary and alternative diabetes management .

Synthesis Analysis

The compound is naturally occurring and has been isolated from the roots of Momordica charantia . The structures of this and similar compounds were elucidated using NMR and MS spectroscopic analysis .Molecular Structure Analysis

The molecular structure of 3β,7β,25-Trihydroxycucurbita-5,23(E)-dien-19-al has been determined through NMR and MS spectroscopic analysis .Chemical Reactions Analysis

The compound has been studied for its interaction with peroxisome proliferator activated receptor gamma (PPARγ) using cell culture and molecular biology techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of 3β,7β,25-Trihydroxycucurbita-5,23(E)-dien-19-al can be found in various chemical databases .Applications De Recherche Scientifique

Isolation and Characterization

3β,7β,25-Trihydroxycucurbita-5,23-dien-19-al, a cucurbitane-type triterpenoid, has been isolated from various parts of the Momordica charantia plant. Studies have focused on the extraction and structural elucidation of this compound and related triterpenes, revealing their unique chemical compositions and properties through spectroscopic methods (Chang et al., 2008).

Antidiabetic and Hypoglycemic Effects

Research has indicated that 3β,7β,25-Trihydroxycucurbita-5,23-dien-19-al exhibits antidiabetic and hypoglycemic effects. This compound has been identified as a hypoglycemic principle in Momordica charantia, acting as an insulin sensitizer and insulin substitute in insulin-resistant cells. It has shown potential in enhancing glucose uptake and may have applications in managing type 2 diabetes (Chang et al., 2015).

Cytotoxic Activity

Certain studies have explored the cytotoxic potential of this compound. It has shown slight cytotoxic activity against specific cell lines, suggesting its potential use in developing therapeutic agents against certain types of cancer (Liao et al., 2013).

Insulin Secretion and Antidiabetic Screening

In vitro studies have demonstrated that 3β,7β,25-Trihydroxycucurbita-5,23-dien-19-al stimulates insulin secretion, contributing to its antidiabetic properties. This finding underscores its potential in the development of new therapeutic approaches for diabetes management (Keller et al., 2011).

Antitumor Activity

The antitumor activity of this compound has been investigated, particularly in the context of breast cancer. It has demonstrated the ability to suppress the proliferation of breast cancer cells, suggesting its potential as an antitumor agent (Bai et al., 2016).

Anti-inflammatory Effects

Research has also shown that 3β,7β,25-Trihydroxycucurbita-5,23-dien-19-al possesses anti-inflammatory properties. It has been effective in suppressing inflammatory responses in vitro, indicating its potential use in treating inflammation-related disorders (Tsai et al., 2016).

PPARγ Activation

Studies have highlighted the role of this compound in activating the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in glucose metabolism. This activation is associated with hypoglycemic effects and suggests the compound’s utility in diabetes treatment (Noruddin et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 3,7,25-Trihydroxycucurbita-5,23-dien-19-al (also known as THCB) is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .

Mode of Action

THCB interacts with PPARγ, driving the luciferase activity of Peroxisome Proliferator Response Element, which is associated with PPARγ activation . This interaction induces adipocyte differentiation, albeit at a lower intensity compared to the full agonist rosiglitazone .

Biochemical Pathways

The activation of PPARγ by THCB results in the upregulation of PPARγ target genes expression, including AP2, adiponectin, LPL, and CD34 . These genes play significant roles in lipid metabolism and glucose regulation.

Pharmacokinetics

Its ability to induce glucose uptake into muscle cells suggests it may have good bioavailability .

Result of Action

The activation of PPARγ by THCB leads to several molecular and cellular effects. It induces adipocyte differentiation and upregulates the expression of several PPARγ target genes . Moreover, THCB induces glucose uptake into muscle cells, and this mechanism is via Glut4 translocation to the cell membrane .

Analyse Biochimique

Biochemical Properties

3,7,25-Trihydroxycucurbita-5,23-dien-19-al has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and glucose homeostasis . This interaction suggests that 3,7,25-Trihydroxycucurbita-5,23-dien-19-al may play a role in biochemical reactions related to these metabolic processes .

Cellular Effects

In cellular studies, 3,7,25-Trihydroxycucurbita-5,23-dien-19-al has been shown to induce adipocyte differentiation, albeit at a lower intensity compared to the full agonist rosiglitazone . It also resulted in the upregulation of PPAR gamma target genes expression; AP2, adiponectin, LPL, and CD34 . Furthermore, it induced glucose uptake into muscle cells .

Molecular Mechanism

The molecular mechanism of action of 3,7,25-Trihydroxycucurbita-5,23-dien-19-al is through its interaction with PPARγ . It drives the luciferase activity of Peroxisome Proliferator Response Element, associated with PPARγ activation . The mechanism of glucose uptake into muscle cells is via Glut4 translocation to the cell membrane .

Metabolic Pathways

Given its interaction with PPARγ, it is likely involved in lipid metabolism and glucose homeostasis .

Propriétés

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-19(9-8-13-26(2,3)34)20-12-14-29(7)25-23(32)17-22-21(10-11-24(33)27(22,4)5)30(25,18-31)16-15-28(20,29)6/h8,13,17-21,23-25,32-34H,9-12,14-16H2,1-7H3/b13-8+/t19-,20-,21-,23+,24+,25+,28-,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAXRIQADLDGOJ-TZFKRHLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)

![4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B3029949.png)